molecular formula C27H26ClN3O3S B11087207 2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide

2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide

Cat. No.: B11087207
M. Wt: 508.0 g/mol
InChI Key: VHJGXASJAZWLMH-UHFFFAOYSA-N
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Description

2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a benzyl group, a chlorobenzyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazolidinone core, followed by the introduction of the benzyl and chlorobenzyl groups through nucleophilic substitution reactions. The final step involves the acylation of the imidazolidinone with 3-ethoxyphenylacetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl and chlorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-(2-chlorophenyl)urea: Shares structural similarities but lacks the imidazolidinone core.

    Benzimidazoles: Contains a benzene ring fused to an imidazole ring, offering different chemical properties and applications.

Uniqueness

2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H26ClN3O3S

Molecular Weight

508.0 g/mol

IUPAC Name

2-[1-benzyl-3-[(2-chlorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide

InChI

InChI=1S/C27H26ClN3O3S/c1-2-34-22-13-8-12-21(15-22)29-25(32)16-24-26(33)31(17-19-9-4-3-5-10-19)27(35)30(24)18-20-11-6-7-14-23(20)28/h3-15,24H,2,16-18H2,1H3,(H,29,32)

InChI Key

VHJGXASJAZWLMH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3Cl)CC4=CC=CC=C4

Origin of Product

United States

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